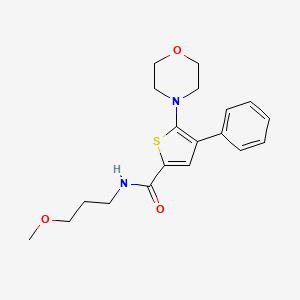![molecular formula C16H23N3O3 B7546123 N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide, also known as CR8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CR8 is a potent inhibitor of cyclin-dependent kinases (CDKs) and has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide involves the inhibition of CDKs, which results in cell cycle arrest and apoptosis in cancer cells. CDKs are involved in the phosphorylation of key proteins that regulate the cell cycle, and their inhibition by N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide disrupts this process, leading to cell death.
Biochemical and Physiological Effects
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide has been shown to have potent anti-cancer effects in preclinical studies, with significant inhibition of tumor growth observed in various cancer models. In addition to its anti-cancer effects, N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide in lab experiments include its potent inhibitory effects on CDKs, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in cancer and other diseases. However, there are also limitations to the use of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide, including its potential toxicity and the need for further studies to optimize its dosing and delivery.
Future Directions
For the research on N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide include further preclinical studies to evaluate its safety and efficacy in different types of cancer, as well as studies to optimize its dosing and delivery. Additionally, there is a need for clinical trials to evaluate the potential therapeutic applications of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide in humans, particularly in the treatment of cancer and autoimmune diseases. Finally, further research is needed to understand the mechanisms of action of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide involves a multi-step process that includes the reaction of cyclopropyl isocyanate with 2-(methylamino)ethanol to form N-cyclopropylcarbamoyl-2-(methylamino)ethanol. This intermediate is then treated with 2-phenoxyethylbromide to yield N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide.
Scientific Research Applications
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. CDKs are key regulators of the cell cycle, and their dysregulation has been implicated in the development and progression of various types of cancer. N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide has been shown to inhibit CDKs 1, 2, and 9, which are involved in different stages of the cell cycle.
properties
IUPAC Name |
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12(15(20)18-16(21)17-13-8-9-13)19(2)10-11-22-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOSPCBIMAVHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1CC1)N(C)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7546058.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)

![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)
![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)

![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)